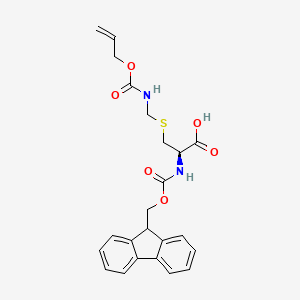

Fmoc-s-allyloxy-amidomethyl-d-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Facilitating Amide-Forming Ligation Reactions

One application involves using Fmoc-protected amino acids for amide-forming ligation reactions, which are crucial for chemically synthesizing proteins by joining unprotected peptide segments. This process allows the preparation of protein derivatives not accessible through expression or bioengineering approaches. For instance, the development of an Fmoc-protected oxazetidine amino acid for use in α-ketoacid-hydroxylamine (KAHA) amide ligation demonstrates the role of Fmoc derivatives in facilitating rapid serine-forming ligations, thereby enabling the synthesis of proteins like S100A4, a calcium-binding protein difficult to access by native chemical ligation or other amide-forming reactions due to its sequence and properties (Pusterla & Bode, 2015).

Enhancing Solid-Phase Peptide Synthesis

Fmoc derivatives are also instrumental in solid-phase peptide synthesis (SPPS), where they serve as protecting groups for amino acids. This approach is beneficial for synthesizing protected peptide fragments with intact side-chain protection, which can be smoothly cleaved with weak acid. The development of methods for side-chain protection of cysteine with either the Fmoc or Fm group showcases the versatility of Fmoc chemistry in peptide synthesis, enabling high-yield, one-step protection of cysteine sulfhydryl groups (West, Estiarte, & Rich, 2001).

Contributing to Biomimetic Synthesis

In biomimetic synthesis, Fmoc derivatives enable the stereoselective formation of complex structures. For example, the use of Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine in the synthesis of peptides containing dehydrobutyrine (Dhb) demonstrates the application of Fmoc derivatives in biomimetic cyclization processes. This method facilitated the single diastereomer formation of the B-ring of the lantibiotic subtilin, highlighting the role of Fmoc chemistry in producing peptides with precise stereochemical configurations (Zhou & van der Donk, 2002).

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGLBFCDKZINCU-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-s-allyloxy-amidomethyl-d-cysteine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)

![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)

![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)